1-(3-Iodopropyl)-3-phenoxybenzene
Overview
Description
1-(3-Iodopropyl)-3-phenoxybenzene is an organic compound that features an iodopropyl group attached to a phenoxybenzene structure. This compound is significant in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds like “(3-iodopropyl)trimethoxysilane” are used to organically modify mesoporous silica support
Mode of Action
It’s worth noting that similar compounds are used in the synthesis of heavy atom-concentrated organically modified silica nanoparticles . This suggests that “1-(3-Iodopropyl)-3-phenoxybenzene” might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Given its potential role in the synthesis of organically modified silica nanoparticles , it might be involved in pathways related to nanoparticle synthesis and modification
Result of Action
Based on the potential use of similar compounds in the synthesis of organically modified silica nanoparticles , it can be inferred that “this compound” might have a role in nanoparticle synthesis and modification at the molecular level.
Preparation Methods
The synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 3-phenoxybenzaldehyde and malonic acid.
Formation of (E)-3-(3-phenoxyphenyl)-2-propenoic acid: This is achieved by reacting 3-phenoxybenzaldehyde with malonic acid in the presence of piperidine and pyridine.
Esterification: The resulting product undergoes esterification with methanol in the presence of p-toluene sulfonic acid.
Reduction: The ester is then reduced using sodium borohydride to yield 3-(3-phenoxyphenyl)propan-1-ol.
Chemical Reactions Analysis
1-(3-Iodopropyl)-3-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions: Typical reagents include iodine, triphenylphosphine, sodium borohydride, and various acids and bases.
Scientific Research Applications
1-(3-Iodopropyl)-3-phenoxybenzene has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive molecules.
Organic Synthesis: The compound is used in the preparation of complex organic molecules, aiding in the development of new materials and chemicals.
Biological Studies: It is utilized in studies involving molecular interactions and biological pathways, contributing to the understanding of various biological processes.
Comparison with Similar Compounds
1-(3-Iodopropyl)-3-phenoxybenzene can be compared with similar compounds such as:
1-Iodo-3-phenylpropane: Similar in structure but lacks the phenoxy group, resulting in different reactivity and applications.
3-Phenylpropyl iodide: Another related compound with distinct chemical properties and uses.
Isoindoline-1,3-dione derivatives: These compounds share some structural similarities but differ significantly in their chemical behavior and applications.
Properties
IUPAC Name |
1-(3-iodopropyl)-3-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDABJXYZNSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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